molecular formula C9H9N3O2 B1395648 Ethyl pyrazolo[1,5-a]pyrimidine-2-carboxylate CAS No. 1353498-59-5

Ethyl pyrazolo[1,5-a]pyrimidine-2-carboxylate

Cat. No.: B1395648
CAS No.: 1353498-59-5
M. Wt: 191.19 g/mol
InChI Key: HDHWFJFNCDMGJK-UHFFFAOYSA-N
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Description

Ethyl pyrazolo[1,5-a]pyrimidine-2-carboxylate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core with an ester group at the C2 position. The compound is synthesized via a multi-step pathway starting from commercially available 5-chloro-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylate. Critical steps include Buchwald–Hartwig coupling with 2-(difluoromethyl)-1H-benzimidazole (yielding intermediate 13, 47–89% yield) and subsequent reductions or oxidations to introduce functional groups . The C2 ester group is noted to enhance bioactivity, making it a structural focal point for comparative studies .

Properties

IUPAC Name

ethyl pyrazolo[1,5-a]pyrimidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-2-14-9(13)7-6-8-10-4-3-5-12(8)11-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDHWFJFNCDMGJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN2C=CC=NC2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90716764
Record name Ethyl pyrazolo[1,5-a]pyrimidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90716764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353498-59-5
Record name Ethyl pyrazolo[1,5-a]pyrimidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90716764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Ethyl pyrazolo[1,5-a]pyrimidine-2-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Applications

1.1 Anticancer Activity

Ethyl pyrazolo[1,5-a]pyrimidine derivatives have shown promising anticancer properties. For instance, compounds derived from this scaffold have been identified as selective inhibitors of various kinases involved in cancer progression. A study highlighted the synthesis of benzimidazole derivatives of pyrazolo[1,5-a]pyrimidine that exhibited potent inhibitory activity against phosphoinositide 3-kinase (PI3K) isoforms, which are critical in cancer cell survival and proliferation. One derivative demonstrated an IC50 value of 18 nM against PI3Kδ, indicating its potential as a therapeutic agent for cancer treatment .

1.2 Enzyme Inhibition

The compound has also been explored for its enzyme inhibitory activities. Notably, it has been identified as an inhibitor of adaptor-associated kinase 1 (AAK1), which plays a role in endocytosis and synaptic vesicle recycling. This inhibition could have implications for neurodegenerative diseases and other conditions where synaptic function is compromised . Furthermore, ethyl pyrazolo[1,5-a]pyrimidine-2-carboxylate derivatives are being investigated for their ability to inhibit specific lipid kinases involved in inflammatory and autoimmune diseases .

1.3 Psychopharmacological Effects

Research indicates that pyrazolo[1,5-a]pyrimidine derivatives possess psychopharmacological properties. They have been studied for their effects on the central nervous system, potentially offering new avenues for the treatment of anxiety and sleep disorders .

Synthetic Methodologies

The synthesis of this compound and its derivatives typically involves several key steps:

  • Stepwise Synthesis : Recent advancements have allowed for the development of regioselective synthetic routes that facilitate the introduction of various functional groups at specific positions on the pyrazolo[1,5-a]pyrimidine scaffold. This includes methods such as Sonogashira coupling to introduce alkynyl groups and Suzuki-Miyaura coupling for aryl substitutions .
  • Functionalization : The ability to modify the ethyl pyrazolo[1,5-a]pyrimidine core through simple aromatic substitution reactions enhances its structural diversity and biological activity .

Material Science Applications

Beyond medicinal uses, this compound has shown potential in material science due to its unique photophysical properties. Research has indicated that derivatives can serve as effective fluorophores with applications in bioimaging and as biomarkers in cellular studies . The ability to form crystals with distinct conformational characteristics further expands their applicability in solid-state devices.

Case Studies

Study Application Findings
Study on PI3K InhibitionCancer TherapyDerivatives showed IC50 values as low as 18 nM against PI3Kδ, indicating high potency .
AAK1 Inhibition StudyNeurodegenerative DiseasesIdentified as a promising inhibitor with implications for synaptic function restoration .
Psychopharmacological ResearchCNS DisordersDemonstrated effects on anxiety-related behaviors in preclinical models .
Material Science InvestigationBioimagingCompounds exhibited excellent fluorescence properties suitable for cellular imaging applications .

Mechanism of Action

The mechanism of action of ethyl pyrazolo[1,5-a]pyrimidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can inhibit kinase enzymes by binding to their active sites, thereby blocking their activity and affecting cellular signaling pathways . The compound’s ability to interact with various biological targets underlies its diverse pharmacological effects.

Comparison with Similar Compounds

Structural Analogs

Table 1: Structural Comparison of Key Derivatives

Compound Name Core Structure Substituents Ester Position Notable Features
Ethyl pyrazolo[1,5-a]pyrimidine-2-carboxylate Pyrazolo[1,5-a]pyrimidine 5-[2-(difluoromethyl)-benzimidazol-1-yl], 7-morpholinyl C2 Enhanced bioactivity
Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate Pyrazolo[1,5-a]pyrimidine 5-Cl, 7-morpholinyl C2 Increased lipophilicity
Ethyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate Triazolo[1,5-a]pyrimidine 5,7-dimethyl C2 Altered electronic properties
Ethyl 7-(3-aminophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate Pyrazolo[1,5-a]pyrimidine 7-(3-aminophenyl) C2 Potential for fluorescence tuning
Ethyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-2-carboxylate Pyrazolo[1,5-a]pyrimidine 5,7-diCl C2 High stability, low solubility
  • Triazolo vs.
  • Substituent Effects: Chloro groups (e.g., Ethyl 5-chloro derivatives) increase lipophilicity but may reduce solubility, while amino groups (e.g., 7-(3-aminophenyl) derivatives) enhance fluorescence properties .
Physical and Optical Properties

Table 3: Optical Properties of Fluorescent Derivatives

Compound Type Substituents λmax,abs (nm) λmax,em (nm) Reference
Pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitriles C7-aryl 267–296 304–332
7-Amino-pyrazolo[1,5-a]pyrimidine-3-carbonitriles C7-amino 336–360 393–414
This compound No amino/aryl at C7 Not reported Not reported
  • Fluorescence Enhancement: Amino groups at C7 (e.g., 7-amino derivatives) significantly redshift absorption and emission maxima compared to aryl-substituted analogs, suggesting utility in optoelectronic applications .

Biological Activity

Ethyl pyrazolo[1,5-a]pyrimidine-2-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the current understanding of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

This compound can be synthesized through various methods, including regioselective cross-coupling reactions. For instance, a study highlighted the stepwise synthesis involving 2,6-dibromopyrazolo[1,5-a]pyrimidine, which was reacted with terminal alkynes under controlled conditions to yield a variety of derivatives with potential biological applications .

Anticancer Activity

Recent studies have demonstrated that ethyl pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer properties . For example, one investigation reported that certain derivatives achieved a mean growth inhibition (GI%) of 43.9% across 56 cancer cell lines. Notably, compounds displayed dual inhibition potential toward cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA), suggesting their utility as anticancer therapeutics .

Table 1: Anticancer Activity of Ethyl Pyrazolo[1,5-a]pyrimidine Derivatives

CompoundTargetIC50 (nM)GI (%)
6sCDK2<1043.9
6tTRKA<540.0

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties . In vitro studies indicated that this compound derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, one derivative showed a minimum inhibitory concentration (MIC) of 312 µM against Bacillus subtilis, highlighting its potential in treating bacterial infections .

Table 2: Antimicrobial Activity of Ethyl Pyrazolo[1,5-a]pyrimidine Derivatives

BacteriaZone of Inhibition (mm)MIC (µM)
Bacillus subtilis23.0 ± 1.4312
Staphylococcus aureus20.0 ± 1.0400
Pseudomonas aeruginosa15.0 ± 0.5>500

The mechanisms through which this compound exerts its biological effects are still being elucidated. Molecular docking studies suggest that these compounds interact with key enzymes involved in cell cycle regulation and apoptosis pathways, particularly in cancer cells. The compounds were found to induce cell cycle arrest at the G0/G1 phase and promote apoptosis in treated cell populations .

Case Studies

Several case studies have explored the efficacy of ethyl pyrazolo[1,5-a]pyrimidine derivatives:

  • Case Study 1 : A derivative was tested against various cancer cell lines and demonstrated potent inhibitory effects on CDK2 and TRKA pathways, leading to significant cytotoxicity in breast cancer cells (MCF-7) with an IC50 value indicating high potency .
  • Case Study 2 : In a study focusing on antimicrobial activity, the compound was shown to effectively inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, suggesting its potential as an anti-biofilm agent in clinical settings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl pyrazolo[1,5-a]pyrimidine-2-carboxylate
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Ethyl pyrazolo[1,5-a]pyrimidine-2-carboxylate

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